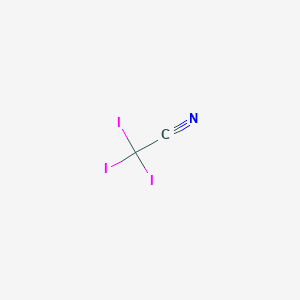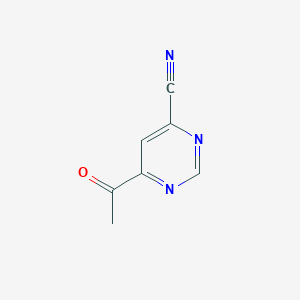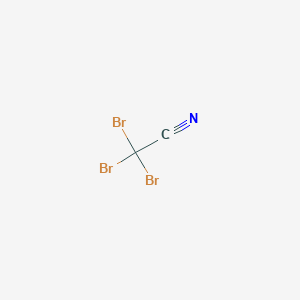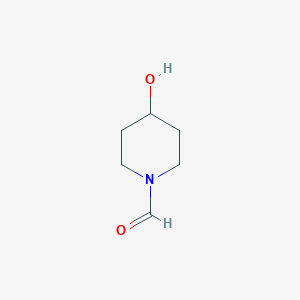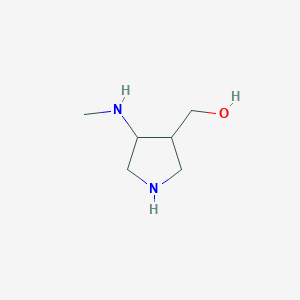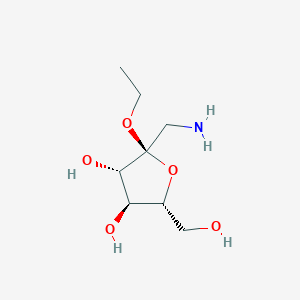
(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol, also known as 2-deoxy-D-ribose, is a sugar molecule that plays a crucial role in the synthesis of DNA and RNA. It is a key component of nucleotides, the building blocks of nucleic acids.
Wirkmechanismus
The mechanism of action of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose involves its incorporation into nucleotides during DNA and RNA synthesis. (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose lacks the hydroxyl group at the 2' position of the ribose sugar, which is present in ribose. This structural difference results in the formation of a more stable DNA molecule, as the absence of the 2' hydroxyl group prevents the formation of a cyclic hemiacetal bond between adjacent nucleotides.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose are largely related to its role in nucleotide synthesis. It is essential for the production of DNA and RNA, which are critical for cell division and growth. Additionally, (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose in lab experiments is its role in nucleotide synthesis. It can be used to study the structure and function of DNA and RNA, as well as the effects of nucleotide analogs on these processes. However, one limitation is that (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose is relatively unstable and can be difficult to work with in lab settings.
Zukünftige Richtungen
There are several future directions for research involving (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose. One area of interest is the development of nucleotide analogs for use in anticancer and antiviral drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose, particularly its antioxidant properties. Finally, the synthesis of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose could be optimized to improve its stability and ease of use in lab experiments.
Synthesemethoden
The synthesis of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose can be achieved through various methods. One of the most common methods is the reduction of 2,3-anhydro-D-ribose using sodium borohydride. Another method involves the deoxygenation of D-ribose using Raney nickel. Both methods result in the formation of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose, which can then be purified using chromatography.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose has a wide range of scientific research applications. It is used in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. It is also used in the production of nucleotide analogs, which are used in anticancer and antiviral drugs. Additionally, (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose is used in the study of the structure and function of nucleic acids.
Eigenschaften
CAS-Nummer |
129933-47-7 |
|---|---|
Produktname |
(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol |
Molekularformel |
C8H17NO5 |
Molekulargewicht |
207.22 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2-(aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H17NO5/c1-2-13-8(4-9)7(12)6(11)5(3-10)14-8/h5-7,10-12H,2-4,9H2,1H3/t5-,6-,7+,8+/m1/s1 |
InChI-Schlüssel |
JSORFVMQUDIQRF-NGJRWZKOSA-N |
Isomerische SMILES |
CCO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CN |
SMILES |
CCOC1(C(C(C(O1)CO)O)O)CN |
Kanonische SMILES |
CCOC1(C(C(C(O1)CO)O)O)CN |
Synonyme |
alpha-D-Fructofuranoside,ethyl1-amino-1-deoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



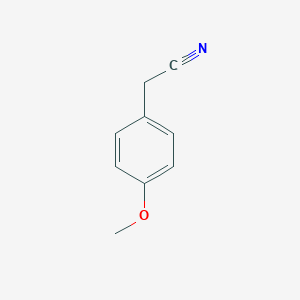
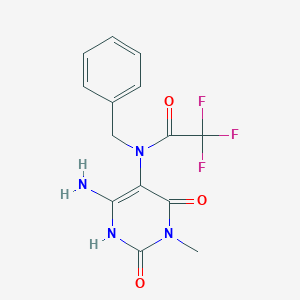
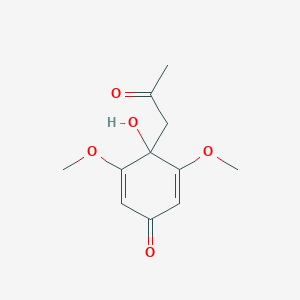

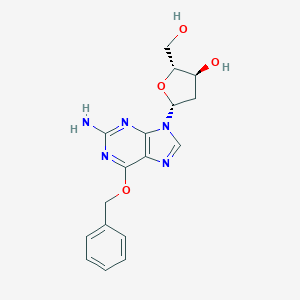
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
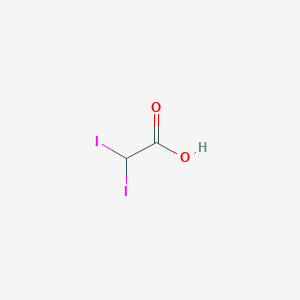
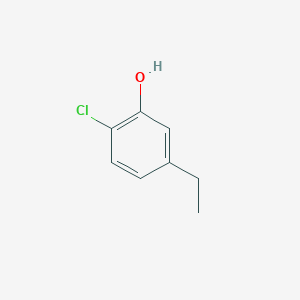
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
